molecular formula C12H11BrN2 B1412830 5-Bromo-6-p-tolyl-pyridin-2-ylamine CAS No. 1817741-84-6

5-Bromo-6-p-tolyl-pyridin-2-ylamine

Cat. No.: B1412830
CAS No.: 1817741-84-6
M. Wt: 263.13 g/mol
InChI Key: IFBPKJQBVHWIHZ-UHFFFAOYSA-N
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Description

5-Bromo-6-p-tolyl-pyridin-2-ylamine is a chemical compound characterized by its bromine and tolyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of 5-bromo-2-methylpyridin-3-amine with p-tolylboronic acid under palladium-catalyzed conditions. The reaction typically requires a base, such as sodium carbonate, and a solvent like toluene or water.

Industrial Production Methods: On an industrial scale, the synthesis of 5-Bromo-6-p-tolyl-pyridin-2-ylamine involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale palladium catalysts are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-p-tolyl-pyridin-2-ylamine can undergo various chemical reactions, including:

  • Oxidation: Converting the amine group to a nitro group or other oxidized forms.

  • Reduction: Reducing the bromine atom to hydrogen.

  • Substitution: Replacing the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Nitro derivatives, hydroxylamines.

  • Reduction: Amines, hydrogenated bromides.

  • Substitution: Halides, alkylated pyridines.

Scientific Research Applications

5-Bromo-6-p-tolyl-pyridin-2-ylamine has several applications in scientific research:

  • Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Studied for its role in drug development, particularly in designing new therapeutic agents.

  • Industry: Employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve disrupting bacterial cell walls or inhibiting essential enzymes. The exact mechanism can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

5-Bromo-6-p-tolyl-pyridin-2-ylamine is unique due to its specific structural features, such as the presence of both bromine and tolyl groups on the pyridine ring. Similar compounds include:

  • 2-(p-Tolyl)pyridine: Lacks the bromine atom.

  • 5-Bromo-2-methylpyridin-3-amine: Different position of the methyl group.

  • 6-Bromo-2-p-tolylpyridine: Different position of the bromine atom.

Properties

IUPAC Name

5-bromo-6-(4-methylphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15-12/h2-7H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBPKJQBVHWIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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